



# Navigating the F99/K00 Application: A Detailed Guide for Aspiring Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | F992      |           |
| Cat. No.:            | B10785780 | Get Quote |

The Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) from the National Institutes of Health (NIH) presents a significant opportunity for late-stage graduate students to secure funding for the completion of their dissertation research (F99 phase) and transition seamlessly into a mentored postdoctoral position (K00 phase). This comprehensive guide provides a detailed overview of the application timeline, deadlines, and key protocols to assist researchers, scientists, and drug development professionals in successfully navigating this competitive funding mechanism.

## **Application Timeline and Key Deadlines**

The F99/K00 award has a distinct application cycle with one submission deadline per fiscal year.[1][2] While specific dates may vary slightly each year, the general timeline provides a framework for prospective applicants to plan their submissions effectively. It is crucial to consult the specific funding opportunity announcement (FOA) for the most current information.[1][3]

Institutional Nomination: A critical initial step is securing a nomination from your institution, as only one application per institution is typically allowed.[4] Many universities have an internal selection process with deadlines preceding the NIH submission date.



| Phase           | Key Activity                                    | Typical Deadline                                |
|-----------------|-------------------------------------------------|-------------------------------------------------|
| Pre-Application | Institutional Internal Selection                | Varies by institution (e.g., September/October) |
| Application     | NIH Application Due Date                        | November                                        |
| Review          | Scientific Review Group (SRG)<br>Meeting        | March of the following year                     |
| Council Review  | National Cancer Advisory<br>Board (NCAB) Review | May of the following year                       |
| Award           | Earliest Award Start Date                       | August of the following year                    |

## **Application Workflow**

The F99/K00 application process follows a structured workflow from institutional nomination to the final award decision. Understanding this progression is essential for timely and successful submission.



Click to download full resolution via product page

F99/K00 Application and Award Workflow

# **Experimental Protocols: A Representative Example**

F99/K00 applications require a detailed research plan. Below are representative protocols for a hypothetical cancer research project focused on investigating the role of a novel kinase inhibitor in non-small cell lung cancer (NSCLC).



### **Cell Viability Assay**

Objective: To determine the cytotoxic effects of the kinase inhibitor on NSCLC cell lines.

#### Methodology:

- Seed NSCLC cells (e.g., A549, H1299) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of the kinase inhibitor (e.g., 0.01  $\mu$ M to 100  $\mu$ M) or DMSO as a vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader to determine the number of viable cells.
- Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.

## **Western Blot Analysis**

Objective: To assess the effect of the kinase inhibitor on the phosphorylation of its target protein and downstream signaling molecules.

#### Methodology:

- Treat NSCLC cells with the kinase inhibitor at various concentrations for a specified time.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein (e.g., 20-30  $\mu$ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with primary antibodies against the target protein (total and phosphorylated forms) and downstream signaling molecules overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

# **Signaling Pathway Diagram**

A clear depiction of the relevant signaling pathway is crucial for conveying the scientific premise of the research proposal. The following diagram illustrates a hypothetical signaling pathway often implicated in cancer, which could be targeted by a novel kinase inhibitor.





Click to download full resolution via product page

Hypothetical Kinase Inhibitor Signaling Pathway



## **Transitioning from F99 to K00**

The transition from the F99 to the K00 phase is a critical step in this award mechanism. This transition is contingent upon the successful completion of the doctoral degree and securing a postdoctoral position. The K00 phase provides up to four years of mentored postdoctoral research support.

#### **Key Transition Activities:**

- Completion of all Ph.D. requirements.
- Acceptance of a postdoctoral research position.
- Submission of a K00 transition application to the NIH.

This guide provides a foundational understanding of the F99/K00 application process. Applicants are strongly encouraged to thoroughly review the specific FOA and seek guidance from their institutional grants office and mentors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oncodaily.com [oncodaily.com]
- 2. cancer.gov [cancer.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Checking your connection... [researchfunding.duke.edu]
- To cite this document: BenchChem. [Navigating the F99/K00 Application: A Detailed Guide for Aspiring Cancer Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785780#f99-k00-application-timeline-and-deadlines]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com